(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one
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Description
“(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one” is a chemical compound with the CAS number 2140265-06-9 . It’s used for research purposes .
Physical and Chemical Properties The molecular weight of this compound is 178.19 . The molecular formula is C9H10N2O2 . Unfortunately, there’s no information available about its boiling point or storage conditions .
Scientific Research Applications
Synthesis and Structural Analysis
(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one is a compound that belongs to the 2-oxazolidinone family, characterized by its versatile applications in synthetic organic chemistry. The synthesis of various isomeric 2-oxazolidinones, including those with nitrophenyl substitutions similar to the structure of this compound, has been reported, providing insights into the effect of experimental conditions on the formation of these compounds (Madesclaire et al., 2007). The structural intricacies of these molecules have been elucidated through crystal structure analysis, revealing weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions in a series of oxazolidinecarbohydrazides (Nogueira et al., 2015). This detailed analysis underscores the significance of subtle interactions in defining the structural and functional attributes of these molecules.
Chemical Transformations and Applications
This compound and its derivatives have been utilized as precursors and intermediates in various chemical transformations. They serve as diastereoselective amidoalkylation reagents, enabling the synthesis of β-amino alcohol precursors and other pharmacologically relevant molecules (Schierle-Arndt et al., 2001). The versatility of these compounds is further exemplified by their use in the enantioselective synthesis of aminophosphonic acids, highlighting their potential in creating chiral molecules with significant pharmacological properties (Reyes-Rangel et al., 2006).
Molecular Flexibility and Conformational Analysis
The molecular flexibility and conformational dynamics of this compound derivatives have been a subject of interest. Studies on homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid have demonstrated their tendency to fold into regular helical structures, especially in competitive solvents like water. This conformational behavior makes these molecules suitable for applications in biological systems (Luppi et al., 2004).
Properties
IUPAC Name |
(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-4,8H,5,10H2,(H,11,12)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRHLYNOPCGNJT-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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